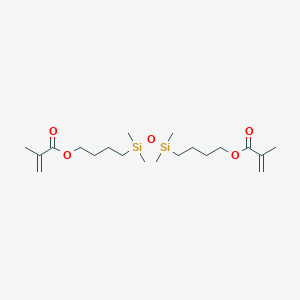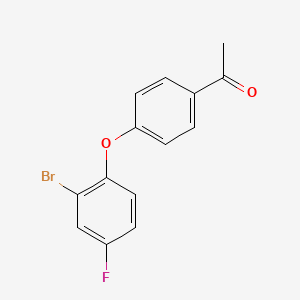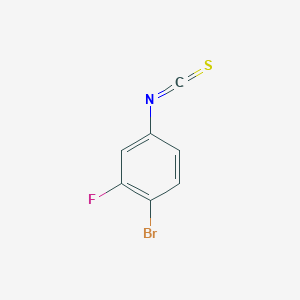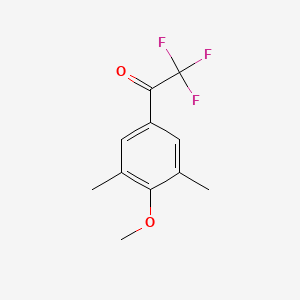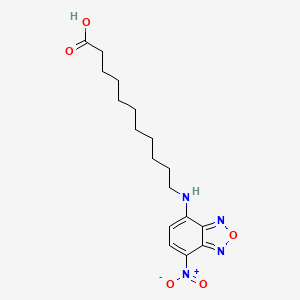
11-(7-Nitrobenzofurazan-4-ylamino)undecanoic acid
Overview
Description
11-(7-Nitrobenzofurazan-4-ylamino)undecanoic acid (NBFAU) is a synthetic organic compound with a molecular formula C11H19N3O4. It is an aliphatic nitro compound containing a nitrobenzofurazan ring system and an amine group. NBFAU has a variety of applications in scientific research, and can be used to study the biochemical and physiological effects of nitro compounds in biological systems.
Scientific Research Applications
Application in Antifungal Treatments
Scientific Field
This application falls under the field of Medical Mycology , specifically in the treatment of fungal infections.
Summary of the Application
Undecanoic acid, a medium-chain fatty acid, has known antifungal effects. Its toxic effect involves modulation of fungal metabolism through its effects on the expression of fungal genes critical for virulence . NBD-undecanoic acid, being a derivative, is expected to have similar properties.
Methods of Application
The exact methods of application of NBD-undecanoic acid in antifungal treatments are not explicitly mentioned in the available resources. However, undecanoic acid and its derivatives are generally used in combination therapies, which could widen the range of therapeutic possibilities .
Results or Outcomes
Undecanoic acid has shown promise as a novel therapeutic against fungal infections. It elicits profound effects on pivotal processes in the cell wall, membrane assembly, lipid metabolism, pathogenesis, and even mRNA processing .
Application in Biological Experiments
Scientific Field
This application falls under the field of Cell Biology and Biological Research .
Summary of the Application
NBD-undecanoic acid is a multifunctional dye used in biological experiments. It helps researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .
Methods of Application
The exact methods of application of NBD-undecanoic acid in biological experiments are not explicitly mentioned in the available resources. However, as a dye, it is generally used to stain or label specific components of the cell for observation under a microscope or other imaging techniques.
Results or Outcomes
The use of NBD-undecanoic acid as a dye in biological experiments has greatly aided in the understanding of various cellular processes and functions .
Application in Drug Delivery
Scientific Field
This application falls under the field of Pharmaceutical Sciences and Nanotechnology .
Summary of the Application
NBD-undecanoic acid could potentially be used in the development of nanomaterial-based drug delivery systems (NBDDS). These systems are designed to improve the safety and therapeutic efficacy of encapsulated drugs due to their unique physicochemical and biological properties .
Methods of Application
The exact methods of application of NBD-undecanoic acid in drug delivery are not explicitly mentioned in the available resources. However, it’s likely that it could be used in the formulation of nanoparticles for targeted drug delivery .
Results or Outcomes
The use of NBD-undecanoic acid in drug delivery systems could potentially enhance the therapeutic efficacy by improving the pharmacokinetic and pharmacodynamic properties of encapsulated drugs .
Application in Lipid Metabolism Studies
Scientific Field
This application falls under the field of Biochemistry and Cell Biology .
Summary of the Application
NBD-undecanoic acid is used as a fluorescent analog of natural lipids in membrane and cell biological studies. It helps in investigating lipid traffic and monitoring lipid molecules by a variety of physicochemical approaches .
Methods of Application
NBD-undecanoic acid is generally used to stain or label specific components of the cell for observation under a microscope or other imaging techniques .
Results or Outcomes
The use of NBD-undecanoic acid in lipid metabolism studies has greatly aided in the understanding of various cellular processes and functions .
properties
IUPAC Name |
11-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]undecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O5/c22-15(23)9-7-5-3-1-2-4-6-8-12-18-13-10-11-14(21(24)25)17-16(13)19-26-20-17/h10-11,18H,1-9,12H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOFHJLYHAWOSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397674 | |
| Record name | 11-(7-Nitrobenzofurazan-4-ylamino)undecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-(7-Nitrobenzofurazan-4-ylamino)undecanoic acid | |
CAS RN |
351002-77-2 | |
| Record name | 11-(7-Nitrobenzofurazan-4-ylamino)undecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



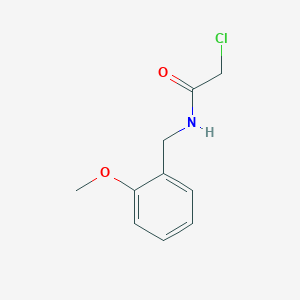
![2-chloro-N-[2-(methylthio)phenyl]acetamide](/img/structure/B1608197.png)
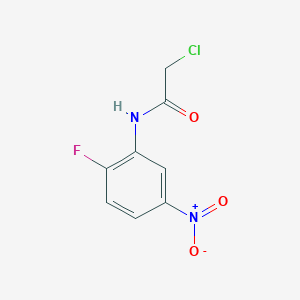
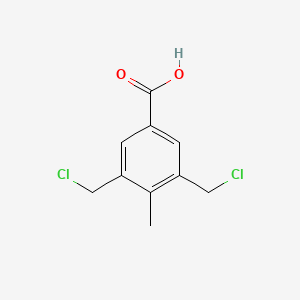
![1-[4-Hydroxy-3-(methoxymethyl)phenyl]ethan-1-one](/img/structure/B1608201.png)
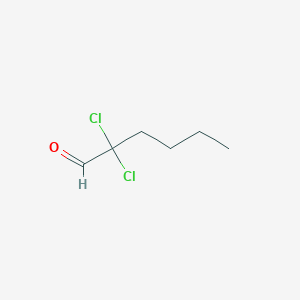
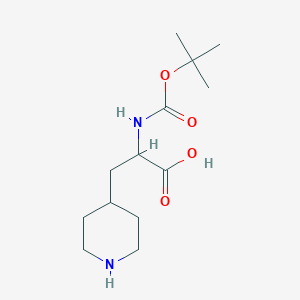
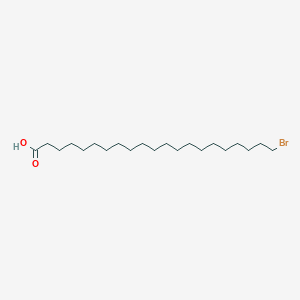
![9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline](/img/structure/B1608209.png)
![Ethyl 5-tert-butyl-2-[(3-methylphenyl)methyl]pyrazole-3-carboxylate](/img/structure/B1608210.png)
